Cas no 5432-61-1 (N-(2-ethylhexyl)cyclohexylamine)

N-(2-ethylhexyl)cyclohexylamine structure
5432-61-1 structure
Product Name:N-(2-ethylhexyl)cyclohexylamine
Numero CAS:5432-61-1
MF:C14H29N
MW:211.386764287949
CID:1588476
PubChem ID:221524
Update Time:2025-04-21

N-(2-ethylhexyl)cyclohexylamine Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(2-ethylhexyl)cyclohexylamine
    • N-(2-Ethylhexyl)cyclohexan-1-amine
    • Cyclohexyl-&lt
    • 2-aethyl-hexyl&gt
    • -amin
    • (2-ethyl-hexyl)-cyclohexyl-amine
    • 1-Cyclohexylamino-2-aethyl-hexan
    • (2-Aethyl-hexyl)-cyclohexyl-amin
    • N-(2-ethylhexyl)-cyclohexanamine
    • N-(2-Ethylhexyl)cyclohexan-1-amine; Cyclohexyl-< 2-aethyl-hexyl> -amin; (2-ethyl-hexyl)-cyclohexyl-amine; 1-Cyclohexylamino-2-aethyl-hexan; (2-Aethyl-hexyl)-cyclohexyl-amin; N-(2-ethylhexyl)-cyclohexanamine;
    • N-(2-ETHYLHEXYL)CYCLOHEXYLAMINE, (+/-)-
    • NSC6274
    • Cyclohexylamine, N-(2-ethylhexyl)-
    • NSC-6274
    • UNII-3VN07TJO0S
    • DTXSID60871132
    • n-(2-ethylhexyl)cyclohexanamine
    • 3-12-00-00018 (Beilstein Handbook Reference)
    • AKOS009004272
    • 3VN07TJO0S
    • N-2-(Ethylhexyl)cyclohexylamine
    • NSC 6274
    • BRN 2636932
    • Hexylamine, N-cyclohexyl-2-ethyl-
    • 5432-61-1
    • WLN: L6TJ AM1Y2&4
    • Cyclohexanamine, N-(2-ethylhexyl)-
    • Q27258095
    • SCHEMBL2861071
    • Inchi: 1S/C14H29N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h13-15H,3-12H2,1-2H3
    • Chiave InChI: AYMDRBYANXGFGR-UHFFFAOYSA-N
    • Sorrisi: N(CC(CC)CCCC)C1CCCCC1

Proprietà calcolate

  • Massa esatta: 211.23017
  • Massa monoisotopica: 211.229999929g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 7
  • Complessità: 138
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.7
  • Superficie polare topologica: 12Ų

Proprietà sperimentali

  • Densità: 0.8473
  • Punto di ebollizione: 341.09°C (rough estimate)
  • Indice di rifrazione: 1.4538 (estimate)
  • PSA: 12.03
  • LogP: 4.51600
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso